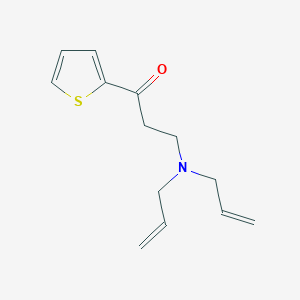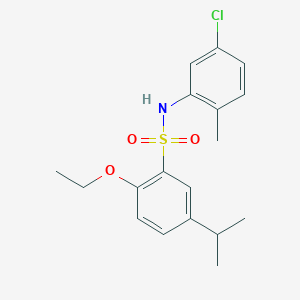![molecular formula C18H21ClO4 B4921187 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as SR-59230A, is a selective antagonist for the β3-adrenergic receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SR-59230A.
作用机制
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor. This receptor is found in adipose tissue, where it plays a role in the regulation of lipolysis and thermogenesis. By blocking the β3-adrenergic receptor, this compound inhibits the breakdown of triglycerides in adipose tissue, leading to decreased fat mobilization and increased energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In animal studies, this compound has been shown to decrease body weight, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have potential anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
One advantage of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
For 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene research include further exploration of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Additionally, studies on the potential use of this compound in the treatment of cancer and neurological disorders are warranted. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, this compound is a selective antagonist for the β3-adrenergic receptor that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of triglyceride breakdown in adipose tissue, leading to decreased fat mobilization and increased energy expenditure. While this compound has advantages such as selectivity for the β3-adrenergic receptor, its low solubility in water can pose limitations in certain lab experiments. Further research is needed to explore its potential therapeutic applications and optimize its use in lab experiments.
合成方法
The synthesis of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the desired compound, this compound.
科学研究应用
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to have a potential role in the treatment of obesity, diabetes, and cardiovascular diseases. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
属性
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-furamide](/img/structure/B4921153.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4921160.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
![2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4921168.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)

